molecular formula C16H17NOS B2535440 8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 937169-58-9

8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

Cat. No.: B2535440
CAS No.: 937169-58-9
M. Wt: 271.38
InChI Key: IHRUTULGRMGZGQ-UHFFFAOYSA-N
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Description

Core Furo[3,2-c]quinoline Skeleton Analysis

The furo[3,2-c]quinoline scaffold is a tricyclic system comprising a fused quinoline core (a benzene ring fused to a pyridine ring) and a tetrahydrofuran moiety. In 8-methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline, the quinoline nucleus is partially saturated, resulting in a hexahydroquinoline framework. The molecular formula (C₁₆H₁₇NOS) and IUPAC name [(3aS,4S,9bS)-8-methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline] confirm the connectivity of the furan oxygen at position 3,2 relative to the quinoline system.

Key structural features include:

  • Furan Ring : The oxygen atom bridges C3 and C2 of the quinoline core, forming a five-membered oxacycle.
  • Hexahydroquinoline : Partial saturation of the quinoline ring (positions 2,3,3a,4,5,9b) introduces conformational flexibility, distinguishing it from fully aromatic furoquinoline alkaloids like dictamnine.
  • Stereochemistry : The (3aS,4S,9bS) configuration establishes a cis-fused arrangement between the furan and hexahydroquinoline rings, as evidenced by X-ray crystallography of analogous compounds.

Substituent Configuration: Methyl and Thiophen-2-yl Group Orientation

The compound features two substituents: a methyl group at position 8 and a thiophen-2-yl group at position 4.

Substituent Position Spatial Orientation Key Interactions
Methyl (CH₃) C8 Equatorial Van der Waals interactions with adjacent hydrogens
Thiophen-2-yl C4 Axial π-Stacking with aromatic systems in crystal lattices

The thiophen-2-yl group adopts an axial orientation due to steric constraints imposed by the hexahydroquinoline ring. Nuclear Overhauser Effect (NOE) correlations in NMR studies of related compounds reveal proximity between the thiophene sulfur and the furan oxygen, suggesting a stabilized gauche conformation. The methyl group at C8 occupies an equatorial position to minimize 1,3-diaxial strain, as observed in molecular mechanics simulations.

Conformational Dynamics in Hexahydroquinoline Ring System

The hexahydroquinoline ring exhibits dynamic puckering, influenced by the fused furan moiety and substituents:

  • Ring Puckering Modes :

    • Chair Conformation : Predominant in solution, stabilized by intramolecular hydrogen bonding between N1-H and the furan oxygen.
    • Boat Conformation : Observed in crystalline states, facilitated by π-stacking between thiophene and adjacent aromatic systems.
  • Torsional Flexibility :

    • The C3a-C4 bond permits rotation, enabling interconversion between envelope and half-chair conformations. Variable-temperature NMR studies of analogous compounds show coalescence of diastereotopic protons at −40°C, indicating a low energy barrier (~8 kcal/mol) for ring inversion.
  • Hydrogen Bonding :

    • The N-H group participates in intermolecular hydrogen bonds with carbonyl acceptors in crystal packing, as demonstrated by X-ray diffraction.

Comparative Structural Analysis with Related Furoquinoline Alkaloids

Compound Core Structure Substituents Biological Relevance
Dictamnine Furo[2,3-b]quinoline Methoxy at C4 Antifungal, vasorelaxant
Skimmianine Furo[2,3-b]quinoline Methoxy at C4, C7, C8 Acetylcholinesterase inhibition
Target Compound Furo[3,2-c]quinoline Methyl at C8, thiophen-2-yl at C4 Synthetic intermediate

Key Differences :

  • Ring Fusion : Dictamnine and skimmianine feature a [2,3-b] fusion, whereas the target compound has a [3,2-c] fusion, altering the spatial arrangement of substituents.
  • Electronic Effects : The thiophen-2-yl group introduces electron-rich character compared to methoxy substituents, enhancing π-π interactions in catalytic applications.
  • Saturation : Partial saturation in the hexahydroquinoline system reduces aromaticity, increasing solubility in polar solvents relative to fully aromatic analogs.

X-ray diffraction data for the target compound (isostructural to ) confirms a dihedral angle of 37.3° between the hexahydroquinoline and thiophene rings, contrasting with the coplanar methoxy groups in dictamnine. This structural divergence likely influences binding affinities in biological systems.

Properties

IUPAC Name

8-methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-10-4-5-13-12(9-10)16-11(6-7-18-16)15(17-13)14-3-2-8-19-14/h2-5,8-9,11,15-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRUTULGRMGZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by cyclization reactions to form the furoquinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and fusion of the rings .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit promising antimicrobial properties. Specifically, the interactions of 8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline with various microbial strains have been investigated:

  • In Vitro Studies : The compound has been screened for antimicrobial activity using methods such as the well diffusion method and minimum inhibitory concentration (MIC) determination. Results suggest significant inhibition against various bacterial and fungal strains .

Pharmacological Potential

The structural characteristics of this compound suggest potential applications in treating various diseases:

  • Anticancer Activity : Due to its ability to interact with biological targets within cancer cells.
  • Anti-inflammatory Properties : The compound's unique structure may allow it to modulate inflammatory pathways effectively.

Computational Studies

Computational methodologies such as molecular docking and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been employed to predict the pharmacokinetic properties of this compound. These studies help in understanding how the compound interacts at a molecular level with biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on several synthesized quinoline derivatives included this compound. The results revealed that this compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 2: Anticancer Research

In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines. Preliminary results indicated that it could induce apoptosis in cancer cells through activation of specific signaling pathways associated with programmed cell death .

Mechanism of Action

The mechanism of action of 8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position) Synthesis Method Biological Activity Key Evidence IDs
8-Methyl-4-phenyl-hexahydrofuro[3,2-c]quinoline Phenyl (C4), Methyl (C8) PdCl₂-catalyzed one-pot reaction Not explicitly reported
8-Chloro-4-(5-chloro-1H-indol-3-yl)-hexahydrofuro[3,2-c]quinoline Chloro (C8), Chloroindole (C4) Stepwise chlorination/cyclization Anticancer (in silico)
2,3,3a,4,5,9b-Hexahydro-8-phenoxy-4-(pyridin-2-yl)furo[3,2-c]quinoline Phenoxy (C8), Pyridyl (C4) Martinelline-type analogue synthesis Anticancer (MDA-MB-231 cells), Antifungal
Thieno[3,2-c]quinoline derivatives (e.g., 6a–e, 7a–e) Thiophene-fused core Iodocyclization or Suzuki coupling RET kinase inhibition (antiproliferative)
Benzofuro[3,2-c]quinoline derivatives (e.g., 2a) Benzofused ring, varied substituents Demethylation/cyclization cascade Antileukemia (MV-4-11 cells)
Substituent Impact on Bioactivity
  • Thiophen-2-yl vs.
  • Methyl (C8) vs. Chloro/Phenoxy: Methyl groups generally reduce steric hindrance, while bulkier substituents (e.g., phenoxy) may improve antifungal activity by disrupting membrane integrity .

Structure-Activity Relationships (SAR)

  • Position 4 Substituents :
    • Bulky groups (e.g., indole, pyridyl) improve target selectivity but may reduce bioavailability.
    • Electron-withdrawing groups (e.g., chloro) enhance stability but could diminish cell permeability.

Biological Activity

8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities. The analysis is supported by data tables and research findings from various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H17NOS
  • Molecular Weight : 271.38 g/mol
  • CAS Number : 937169-58-9

Anti-inflammatory Activity

Research indicates that derivatives of thiophene compounds exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain thiophene derivatives can inhibit nitric oxide (NO) production in LPS-stimulated microglial cells. The half-maximal inhibitory concentrations (IC50) for these compounds ranged significantly, highlighting their potential therapeutic applications.

Compound NameBiological ActivityAssayIC50 (µM)Positive Control
8-Methyl-4-thiophen-2-yl derivativeAnti-inflammatoryLPS-stimulated BV-2 cellsTBDQuercetin (16.3)
5-Propenyl-thiophene-2-carboxylic acidIn vitro anti-inflammatoryRAW 264.7 macrophages79.5Dexamethasone (62.2)

Cytotoxic Activity

The cytotoxic effects of 8-Methyl-4-thiophen-2-yl derivatives have been evaluated against various cancer cell lines. Notably, one study utilized MTT assays to assess the antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-468.

Compound NameCell LineIC50 (µM)
8-Methyl-4-thiophen-2-yl derivativeMCF-7TBD
8-Methyl-4-thiophen-2-yl derivativeMDA-MB-468TBD

The results indicated that specific modifications to the thiophene structure could enhance cytotoxicity against these cancer cells.

Antimicrobial Activity

In addition to its anti-inflammatory and cytotoxic properties, the compound has shown promise in antimicrobial activity. Studies have reported varying degrees of effectiveness against different bacterial strains.

Case Studies and Research Findings

  • Antiviral Activity : A recent study explored the antiviral potential of thiophene derivatives against the Ebola virus. The research indicated that structural modifications significantly impact their efficacy.
    • Key Finding : Compounds lacking certain substituents exhibited reduced antiviral activity, emphasizing the importance of specific functional groups in maintaining biological activity.
  • Metabolic Stability : Evaluation of metabolic stability in liver microsomes revealed prolonged half-life values for certain thiophene derivatives compared to standard drugs like verapamil.
    • Table of Metabolic Stability :
    Compound Namet1/2 (min) in Human Microsomest1/2 (min) in Mouse Microsomes
    Thiophene 57130 ± 929 ± 5
    Verapamil22 ± 210 ± 1

Q & A

Basic: What synthetic methodologies are optimal for preparing 8-methyl-4-thiophen-2-yl-furo[3,2-c]quinoline derivatives?

The compound can be synthesized via a multi-component one-pot reaction involving p-toluidine, aldehydes (e.g., thiophene-2-carbaldehyde), and 2,3-dihydrofuran in the presence of palladium dichloride (PdCl₂). This method yields up to 92.6% isolated product under reflux conditions in acetonitrile . Key steps include:

  • Catalyst optimization : PdCl₂ enhances reaction efficiency by facilitating cyclization.
  • Solvent selection : Acetonitrile is preferred due to its polarity and boiling point (373 K).
  • Characterization : Use single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry (e.g., cis/trans conformers) and hydrogen-bonding networks .

Advanced: How can reaction scalability and stereochemical control be improved for complex furoquinoline derivatives?

To address scalability:

  • Flow chemistry : Continuous synthesis may reduce batch variability.
  • Alternative catalysts : Explore earth-abundant metals (e.g., Fe or Ni) to replace PdCl₂ for cost efficiency .
    For stereochemical control:
  • Chiral auxiliaries : Introduce enantioselective catalysts (e.g., BINOL-derived ligands) during cyclization.
  • Computational modeling : Use DFT calculations to predict transition states and optimize reaction pathways .

Basic: What experimental assays are suitable for evaluating the biological activity of this compound?

  • Anticancer activity : Test against cell lines (e.g., MDA-MB-231 breast cancer) using MTT assays. IC₅₀ values should be compared to reference drugs like doxorubicin .
  • Antifungal synergy : Pair with miconazole against Candida albicans to assess fungistatic enhancement via checkerboard assays .
  • Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK293) to determine selectivity indices.

Advanced: How can in vivo models and resistance mechanisms be studied for this compound?

  • Xenograft models : Administer the compound to immunodeficient mice implanted with MDA-MB-231 tumors to monitor tumor regression and metastasis .
  • Resistance profiling : Expose fungal or cancer cells to sublethal doses over multiple generations, then perform whole-genome sequencing to identify mutations (e.g., efflux pump upregulation).

Basic: What structural features influence the compound’s stability and intermolecular interactions?

  • Hydrogen bonding : The crystal structure reveals N–H⋯O bonds between quinoline N–H donors and furan O acceptors, stabilizing the lattice .
  • Torsional strain : The fused furoquinoline ring system exhibits bond angles (e.g., β = 132.4°) that minimize steric clashes .
  • Packing analysis : SC-XRD data (space group P2₁/c) show two molecules per asymmetric unit with van der Waals interactions .

Advanced: How can computational methods predict the compound’s binding to therapeutic targets?

  • Docking studies : Use AutoDock Vina to model interactions with GPER-1 or MDM2/XIAP. Prioritize scaffolds with high Chemgauss4 scores (e.g., pyrano[3,2-c]quinoline derivatives) .
  • MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories.

Basic: What analytical techniques validate purity and structural integrity?

  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms >95% purity.
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies key protons (e.g., methyl groups at δ 2.35 ppm) and quaternary carbons .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 265.34 for C₁₈H₁₉NO) .

Advanced: How do structural modifications enhance bioactivity?

  • SAR studies : Replace the thiophene moiety with pyridine or phenyl groups to test antifungal potency. For example, 4-pyridinyl analogs show improved IC₅₀ values .
  • Sulfonamide derivatives : Introduce sulfonamide groups at C8 to enhance MDM2/XIAP inhibition (e.g., compound 14, IC₅₀ = 0.3 μM) .

Basic: How are data contradictions resolved in biological studies?

  • Replicate experiments : Perform dose-response curves in triplicate across independent labs.
  • Meta-analysis : Compare results with structurally similar compounds (e.g., martinelline analogs) to identify trends in activity .

Advanced: What strategies mitigate toxicity and improve selectivity?

  • Prodrug design : Mask reactive groups (e.g., hydroxyls) with acetyl esters to reduce off-target effects.
  • Therapeutic index : Calculate LD₅₀/IC₅₀ ratios in zebrafish models to prioritize candidates with indices >10 .

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